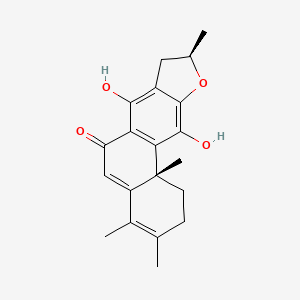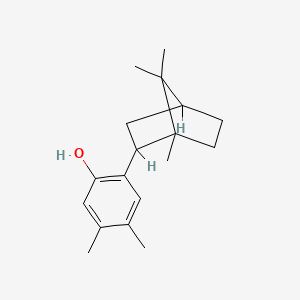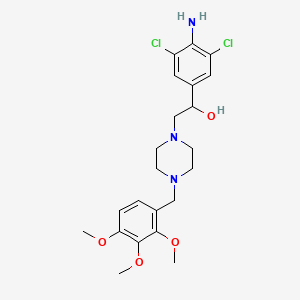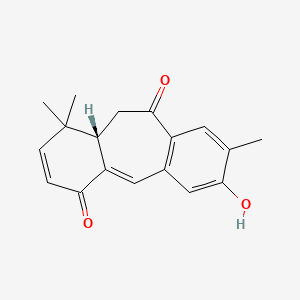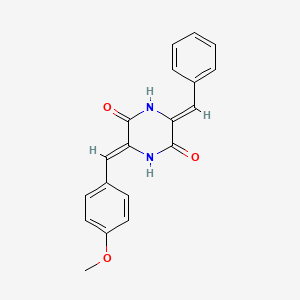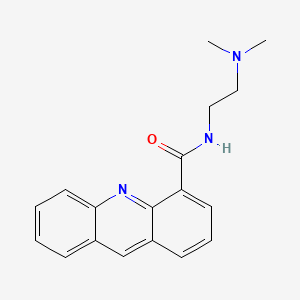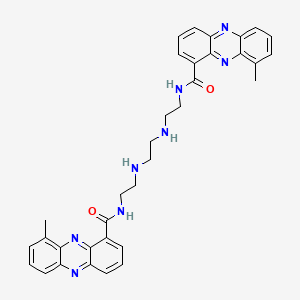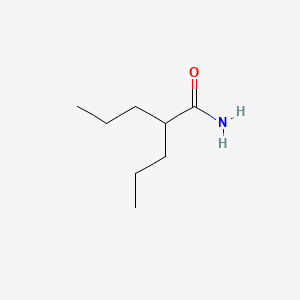
Propylpentanamide
概要
説明
Propylpentanamide, also known as N-Propylpentanamide, is a chemical compound with the molecular formula C8H17NO . It has an average mass of 143.227 Da and a monoisotopic mass of 143.131012 Da .
Synthesis Analysis
The synthesis of Propylpentanamide derivatives has been reported in the literature . For instance, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) is a derivative of Propylpentanamide that was synthesized and evaluated in vitro as an antiproliferative compound in cancer cells .Molecular Structure Analysis
Propylpentanamide has a simple structure with freely rotating bonds . It has two hydrogen bond acceptors and one hydrogen bond donor . The molecule has a molar refractivity of 42.7±0.3 cm³ .Chemical Reactions Analysis
While specific chemical reactions involving Propylpentanamide are not detailed in the search results, it’s known that Propylpentanamide derivatives like HO-AAVPA can be metabolized by enzymes .Physical And Chemical Properties Analysis
Propylpentanamide has a density of 0.9±0.1 g/cm³ and a boiling point of 235.8±8.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 47.3±3.0 kJ/mol . The flash point is 131.0±3.4 °C .科学的研究の応用
Anticonvulsant Drug
Valproic Acid (VPA), a structural analogue of Valpromide, is a well-established anticonvulsant drug . It was discovered serendipitously and has been marketed for the treatment of epilepsy .
Treatment of Migraine and Neuropathic Pain
Apart from its anticonvulsant properties, VPA is also used in the treatment of migraine and neuropathic pain .
Treatment of Bipolar Disorder
VPA has been used in the treatment of bipolar disorder . In many countries, valproate is indicated for epilepsy only, whereas its derivative divalproex (DVP) and valpromide (VPM) are indicated for bipolar disorders only .
Potential Therapeutic Applications in CNS Disorders
VPA has shown promise as a neuroprotective agent in Alzheimer’s disease and multiple sclerosis .
Potential Therapeutic Applications in Cancer Treatment
Overlapping pathways and interactions have led to its recognition as a compound of interest in clinical trials for a wide variety of cancers .
Synthesis of Dipeptide Derivatives
Valproamide dipeptides, i.e., valproic acid (VPA)-Tyr-Tyr and VPA-His-His, were synthesized to promote the interaction of valproic acid derivative with biological molecular .
作用機序
Target of Action
Valpromide, also known as Propylpentanamide or 2-PROPYLPENTANAMIDE, primarily targets the neurotransmitter gamma-aminobutyric acid (GABA) in the brain . It is believed to modulate the levels of GABA, which plays a crucial role in inhibiting overexcitement of the nervous system .
Mode of Action
Valpromide interacts with its primary target, GABA, by increasing its levels in the brain . This increase in GABA levels results in the inhibition of nerve impulses, which can help control seizures and stabilize mood .
Biochemical Pathways
Valpromide affects several biochemical pathways. It is metabolized into valproic acid, another anticonvulsant, in the body . Valproic acid is known to affect GABA levels, block voltage-gated sodium channels, inhibit histone deacetylases, and increase LEF1 . These biochemical pathways are crucial for the regulation of neuronal activity and gene expression .
Pharmacokinetics
Valpromide is rapidly metabolized (80%) to valproic acid in the body . The pharmacokinetic properties of valpromide involve dose-limited absorption, nonlinear plasma protein binding, and multiple metabolic pathways of elimination . These properties impact the bioavailability of valpromide and its therapeutic effects .
Result of Action
The molecular and cellular effects of valpromide’s action are primarily related to its modulation of GABA levels in the brain . By increasing GABA levels, valpromide helps to regulate neuronal activity, thereby controlling seizures and stabilizing mood . Additionally, valpromide may inhibit enzymes such as histone deacetylase, which influences gene expression and may contribute to its mood-stabilizing properties .
特性
IUPAC Name |
2-propylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOMUFTZPTXCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023734 | |
| Record name | Valpromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valpromide | |
CAS RN |
2430-27-5 | |
| Record name | Valpromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2430-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valpromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valpromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valpromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALPROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUA6CWU76G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

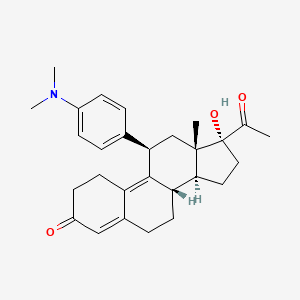
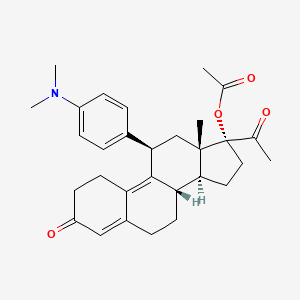
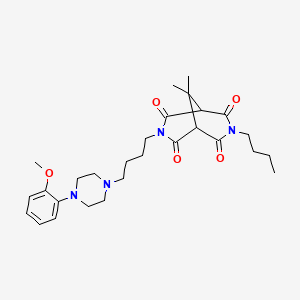
![1-(2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)urea](/img/structure/B1683395.png)
